2-((2,4-Dinitrophenyl)sulfonyl)furan is a chemical compound with the molecular formula and a molecular weight of approximately 298.23 g/mol. This compound features a furan ring substituted with a sulfonyl group attached to a 2,4-dinitrophenyl moiety, which contributes to its unique chemical properties and potential applications in various fields such as organic synthesis and medicinal chemistry.
The compound is synthesized from furan and 2,4-dinitrophenylsulfonyl chloride, typically in the presence of a base like pyridine or triethylamine to facilitate the reaction. This synthesis method allows for the efficient formation of the sulfonyl derivative under controlled conditions.
2-((2,4-Dinitrophenyl)sulfonyl)furan belongs to the class of sulfonyl compounds and heterocycles, specifically categorized as a furan derivative. Its structure incorporates both aromatic and heteroaromatic features, making it significant in organic chemistry.
The synthesis of 2-((2,4-Dinitrophenyl)sulfonyl)furan typically involves:
The reaction mechanism can be summarized as follows:
The molecular structure of 2-((2,4-Dinitrophenyl)sulfonyl)furan can be represented as follows:
C1=COC(=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
QRRXSVSPTGGQLW-UHFFFAOYSA-N
The compound exhibits distinct electronic characteristics due to the presence of electron-withdrawing nitro groups on the phenyl ring, which can significantly influence its reactivity and interactions in chemical reactions.
2-((2,4-Dinitrophenyl)sulfonyl)furan participates in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-((2,4-Dinitrophenyl)sulfonyl)furan involves its interaction with biological molecules through its sulfonyl and nitro groups. These functional groups can engage in nucleophilic attacks and redox reactions that may alter enzyme activities or protein interactions within biological pathways. The presence of electron-withdrawing groups enhances its reactivity and potential biological activity .
Property | Value |
---|---|
Molecular Weight | 298.23 g/mol |
Melting Point | Not extensively documented |
Boiling Point | Not extensively documented |
Density | Not extensively documented |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0